1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-(cyclopropylmethyl)urea |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)11-3-2-4-12(7-11)15-13(17)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H2,14,15,17) |
InChI Key |
RRAJUBVJCDLQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with cyclopropylmethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)-3-(cyclopropylmethyl)urea.
Reduction: 1-(3-Hydroxyphenyl)-3-(cyclopropylmethyl)urea.
Substitution: 1-(3-Nitrophenyl)-3-(cyclopropylmethyl)urea or 1-(3-Halophenyl)-3-(cyclopropylmethyl)urea.
Scientific Research Applications
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea is an organic compound with a urea moiety attached to a 3-acetylphenyl group and a cyclopropylmethyl group. It has diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry this compound serves as a building block for synthesizing complex molecules. The synthesis of this compound typically involves the reaction of 3-acetylphenyl isocyanate with cyclopropylmethylamine, under mild conditions, often in a solvent like dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
- Biology It is investigated for potential biological activity, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential therapeutic agent due to its unique structural features.
- Industry It is utilized in developing new materials with specific properties, such as polymers and coatings.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
- Oxidation The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions like potassium permanganate or chromium trioxide in acidic conditions, resulting in 3-(Carboxyphenyl)-3-(cyclopropylmethyl)urea.
- Reduction The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride in anhydrous ether, resulting in 1-(3-Hydroxyphenyl)-3-(cyclopropylmethyl)urea.
- Substitution The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration with a mixture of nitric acid and sulfuric acid, or halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, resulting in 1-(3-Nitrophenyl)-3-(cyclopropylmethyl)urea or 1-(3-Halophenyl)-3-(cyclopropylmethyl)urea.
Urease inhibitors
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. The acetyl and cyclopropylmethyl groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Urea derivatives are highly tunable, with substituents influencing solubility, melting points, and bioactivity. Below is a comparative analysis of key analogues:
Structural and Functional Differences
- Cyclopropylmethyl vs. Adamantyl Groups : The cyclopropylmethyl group in the target compound is less sterically hindered than adamantyl groups (e.g., in 1-(2-Adamantyl)-3-(3-chloro-2-methylphenyl)urea). Adamantyl derivatives exhibit higher melting points (>150°C) due to rigid, bulky structures, whereas cyclopropylmethyl-containing compounds may have improved solubility .
- Acetylphenyl vs. Halogenated Phenyl : The 3-acetylphenyl group introduces a hydrogen-bond acceptor (ketone), contrasting with halogenated analogues (e.g., 1-(3-Chlorophenyl)-3,3-diisopropylurea), where chlorine enhances lipophilicity and membrane permeability .
- Hybrid Structures : Compounds like 1-(3-Acetylphenyl)-3-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)urea combine urea with heterocycles (pyrazole), broadening interaction profiles with biological targets .
Biological Activity
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
This compound is synthesized through various methods, often involving the reaction of 3-acetylphenyl isocyanate with cyclopropylmethyl amine. Its structure can be represented as follows:
The compound features a cyclopropyl group, which contributes unique steric and electronic properties that may influence its biological interactions.
The biological activity of this compound is believed to involve the modulation of cellular signaling pathways and enzyme activity. It may act as an inhibitor of specific enzymes or receptors, although detailed mechanisms remain under investigation. Notably, compounds with similar structures have shown activity against various biological targets, including:
- FPRL1 receptor : Agonist effects have been noted, influencing calcium mobilization in cells .
- COX enzymes : Inhibition studies indicate potential anti-inflammatory properties by modulating prostaglandin synthesis .
Antimicrobial Activity
Research indicates that derivatives of urea compounds, including this compound, exhibit promising antimicrobial properties. In vitro studies have demonstrated varying degrees of inhibition against several bacterial strains:
| Bacterial Strain | Inhibition (%) |
|---|---|
| Escherichia coli | Moderate to Poor |
| Klebsiella pneumoniae | Moderate |
| Acinetobacter baumannii | High (up to 94.5%) |
| Pseudomonas aeruginosa | Poor |
| Staphylococcus aureus | Moderate |
The compound showed particularly strong activity against Acinetobacter baumannii, suggesting it could be a lead candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have suggested that urea derivatives may possess anticancer properties. The exact pathways through which this compound exerts these effects are still being explored, but they may involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of urea derivatives similar to this compound:
- Study on Antimicrobial Activity : A series of new urea derivatives were synthesized and screened against various pathogens. The study found that certain modifications led to enhanced activity against resistant strains like Acinetobacter baumannii, indicating the potential for developing new antibiotics .
- Investigation into Anti-inflammatory Effects : Research has shown that some urea derivatives can inhibit COX-1 and COX-2 enzymes, which are critical in inflammatory processes. The IC50 values for these compounds were reported to be competitive with established anti-inflammatory drugs like diclofenac .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via urea formation between an isocyanate and an amine. For example, react 3-acetylphenyl isocyanate with cyclopropylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and purity, using statistical tools like Design of Experiments (DoE) to minimize trial-and-error .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify connectivity and stereochemistry, FT-IR to confirm urea C=O and N-H stretches, and HRMS for molecular weight validation. For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous urea derivatives .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Perform solubility profiling in solvents (e.g., DMSO, ethanol, water) via gravimetric or UV-Vis methods. Stability studies under thermal, oxidative, or photolytic stress (e.g., 40–80°C, UV light exposure) can be monitored using HPLC or TGA/DSC .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism and electronic properties of this urea derivative?
- Methodological Answer : Apply density functional theory (DFT) to map reaction pathways (e.g., isocyanate-amine coupling) and calculate transition states. Molecular dynamics simulations can model solvent effects, while electrostatic potential surfaces (EPS) reveal nucleophilic/electrophilic sites .
Q. How can structure-activity relationships (SAR) be explored to enhance biological or catalytic activity?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing cyclopropylmethyl with bulkier groups) and test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets). Computational docking (AutoDock, Schrödinger) can predict binding affinities, guided by SAR trends observed in related urea-based inhibitors .
Q. What experimental approaches resolve contradictions in spectral or bioactivity data?
- Methodological Answer : Cross-validate conflicting NMR/IR data with X-ray crystallography. For bioactivity discrepancies, repeat assays with controlled cell lines and orthogonal methods (e.g., SPR for binding kinetics vs. cellular viability assays). Statistical meta-analysis of replicates can identify outliers .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer : Use nanofiltration or reverse osmosis membranes to isolate the urea derivative from reaction byproducts. Optimize parameters (pH, pressure, membrane pore size) using response surface methodology (RSM), as applied in chemical engineering separations .
Q. What role does the cyclopropylmethyl group play in modulating supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
